MMP-9 Inhibitor I, with the chemical identifier CAS 1177749-58-4, is a potent and reversible inhibitor specifically targeting matrix metalloproteinase-9. This compound is recognized for its high selectivity and efficacy, making it a significant tool in biochemical research and potential therapeutic applications. The compound exhibits an inhibitory concentration (IC₅₀) of 5 nanomolar, indicating its strong affinity for the target enzyme. Additionally, at higher concentrations, it can inhibit other metalloproteinases such as MMP-1 and MMP-13, with IC₅₀ values of 1.05 micromolar and 113 nanomolar, respectively .
MMP-9 Inhibitor I is classified as a synthetic small molecule designed to inhibit the activity of matrix metalloproteinases, particularly MMP-9. This enzyme plays a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The compound is derived from a series of hydroxamic acid derivatives that have been developed to enhance selectivity and minimize side effects associated with earlier generations of matrix metalloproteinase inhibitors .
The synthesis of MMP-9 Inhibitor I involves several key steps typically associated with the preparation of hydroxamic acid derivatives. The process begins with the reaction of appropriate amines with carboxylic acids to form amides, which are then converted into hydroxamic acids through a reaction with hydroxylamine.
The synthesis generally requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reactions and assess the purity of the synthesized compounds .
MMP-9 Inhibitor I features a complex molecular structure characterized by a hydroxamic acid functional group, which is critical for its inhibitory activity against metalloproteinases. The empirical formula for this compound is C₂₇H₃₃N₃O₅S.
The three-dimensional conformation can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to determine how the inhibitor interacts with the active site of matrix metalloproteinase-9. The binding interactions often involve coordination with the catalytic zinc ion present in the enzyme's active site .
The primary reaction mechanism involves the chelation of the zinc ion in the active site of MMP-9 by the hydroxamic acid moiety of MMP-9 Inhibitor I. This interaction prevents substrate access to the catalytic site, effectively inhibiting the proteolytic activity of the enzyme.
The binding affinity can be quantified through various assays, including enzyme kinetics studies that measure changes in substrate turnover rates in the presence of varying concentrations of MMP-9 Inhibitor I. Molecular docking studies can also provide insights into specific interactions between the inhibitor and enzyme .
MMP-9 Inhibitor I functions by binding to the active site of matrix metalloproteinase-9, forming a stable complex that prevents substrate cleavage. The binding involves multiple interactions including hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the active site.
Studies have shown that effective inhibition requires not only binding to the zinc ion but also interactions with surrounding amino acid residues that contribute to substrate specificity and enzymatic activity .
MMP-9 Inhibitor I is described as a cell-permeable compound, indicating its ability to cross cellular membranes easily. This property enhances its potential therapeutic applications.
The compound exhibits stability under physiological conditions but may require specific storage conditions to maintain its integrity over time. Solubility profiles indicate favorable characteristics for both aqueous and organic solvents, facilitating its use in various experimental setups .
MMP-9 Inhibitor I has significant scientific applications primarily in cancer research due to its role in inhibiting tumor invasion and metastasis mediated by matrix metalloproteinase-9. Additionally, it is utilized in studies investigating inflammatory diseases where MMP-9 contributes to pathogenesis. The compound's ability to selectively inhibit MMP-9 while sparing other metalloproteinases makes it an attractive candidate for further development into therapeutics aimed at treating various diseases associated with aberrant MMP activity .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3